2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a fused ring system that includes a quinazolinone moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the functionalization of C(sp3)-H bonds, which can be achieved through electro-photochemical methods. This involves the use of photocatalysts such as FeCl3 under mild conditions with purple LED light (λ = 390 nm) and galvanostatic mode (77 mA, 3.2 mA·cm−2, 6 F·mol−2) .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automation to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen treatment at elevated temperatures.
Substitution: Electrophilic reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quaternary ammonium cations, while reduction can modify the core-shell structure of the compound.
Scientific Research Applications
2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone moiety and have similar biological activities.
Pyrrole-containing compounds: These compounds have a pyrrole ring and undergo similar chemical reactions.
Uniqueness
What sets 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one apart is its fused ring system, which combines the properties of quinazolinone and pyrrole. This unique structure contributes to its diverse range of applications and potential therapeutic effects.
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C17H21N3O2/c1-19-15(22)13-6-2-3-7-14(13)18-16(19)20-9-12-5-4-8-17(12,10-20)11-21/h2-3,6-7,12,21H,4-5,8-11H2,1H3 |
InChI Key |
RRBYFTQVNWZFDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CC4CCCC4(C3)CO |
Origin of Product |
United States |
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